Cas no 2171669-73-9 (4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

4-(2,2-Dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and drug development. Its key structural features include an Fmoc-protected amine group, facilitating selective deprotection in solid-phase peptide synthesis (SPPS), and a thiomorpholine-derived carboxylate moiety, which enhances solubility and reactivity. The compound’s stability under standard SPPS conditions and its compatibility with common coupling reagents make it a valuable building block for constructing complex peptidomimetics. Additionally, the 2,2-dimethyl substitution on the thiomorpholine ring improves steric control, reducing side reactions. This reagent is particularly useful in the synthesis of modified peptides and bioactive molecules requiring precise functionalization.
4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid structure
2171669-73-9 structure
Product Name:4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
CAS No:2171669-73-9
MF:C25H28N2O5S
MW:468.565225601196
CID:5794902
PubChem ID:165550488
Update Time:2025-10-17

4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2,2-dimethylthiomorpholin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
    • EN300-1491445
    • 2171669-73-9
    • 4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid
    • Inchi: 1S/C25H28N2O5S/c1-25(2)15-27(11-12-33-25)23(30)21(13-22(28)29)26-24(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,11-15H2,1-2H3,(H,26,31)(H,28,29)
    • InChI Key: ZJAIONYIUVJDBK-UHFFFAOYSA-N
    • SMILES: S1CCN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1(C)C

Computed Properties

  • Exact Mass: 468.17189317g/mol
  • Monoisotopic Mass: 468.17189317g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 722
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 121Ų

4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid Pricemore >>

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Additional information on 4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid

Recent Advances in the Study of 4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171669-73-9)

The compound 4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171669-73-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique thiomorpholine and fluorenylmethyloxycarbonyl (Fmoc) protecting groups, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel bioactive compounds.

One of the key findings in recent research is the role of this compound in enhancing the stability and bioavailability of peptide-based therapeutics. The Fmoc group, in particular, has been shown to protect the amino functionality during solid-phase peptide synthesis (SPPS), thereby improving yield and purity. Additionally, the thiomorpholine moiety contributes to the compound's metabolic stability, making it a promising candidate for the development of orally bioavailable drugs. Researchers have also investigated its interactions with various enzymes, revealing potential applications in the treatment of diseases such as cancer and neurodegenerative disorders.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists utilized 4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid as a precursor for the synthesis of protease inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against key proteases involved in viral replication, suggesting its utility in antiviral drug development. Furthermore, the compound's compatibility with green chemistry principles, such as reduced solvent usage and lower energy consumption during synthesis, aligns with the growing emphasis on sustainable pharmaceutical manufacturing.

Another notable application of this compound lies in its use as a linker in antibody-drug conjugates (ADCs). Recent advancements in ADC technology have highlighted the need for stable and cleavable linkers that can efficiently deliver cytotoxic payloads to target cells. The thiomorpholine and Fmoc functionalities of this compound provide both stability in circulation and controlled release upon reaching the target site, making it an attractive option for next-generation ADCs. Preliminary in vivo studies have shown promising results, with improved therapeutic indices and reduced off-target effects.

Despite these advancements, challenges remain in the large-scale production and optimization of this compound. Researchers are actively exploring novel synthetic routes to improve yield and reduce costs, as well as investigating its potential toxicity and pharmacokinetic properties. Future studies are expected to focus on expanding its applications in personalized medicine and combination therapies, leveraging its unique chemical properties to address unmet medical needs.

In conclusion, 4-(2,2-dimethylthiomorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid (CAS: 2171669-73-9) represents a versatile and promising compound in the field of chemical biology and medicinal chemistry. Its applications in peptide synthesis, enzyme inhibition, and targeted drug delivery underscore its potential to drive innovation in drug development. Continued research and collaboration across academia and industry will be essential to fully realize its therapeutic potential and overcome existing challenges.

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